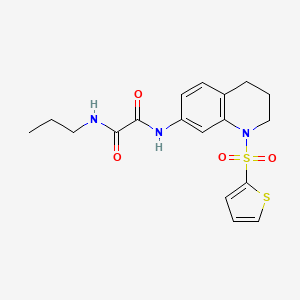

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Beschreibung

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a structurally complex oxamide derivative characterized by:

- Oxamide backbone: A central oxamide group (-NH-CO-CO-NH-) providing hydrogen-bonding capacity and conformational rigidity .

- N-propyl substituent: A short alkyl chain enhancing lipophilicity and influencing solubility in nonpolar solvents .

- 3,4-dihydro-2H-quinoline moiety: A partially saturated quinoline system, which may confer biological activity (e.g., kinase inhibition or antimicrobial properties).

This compound’s design leverages the oxamide scaffold’s stability and the pharmacophoric features of sulfonamides and quinolines, suggesting applications in medicinal chemistry or materials science.

Eigenschaften

IUPAC Name |

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-2-9-19-17(22)18(23)20-14-8-7-13-5-3-10-21(15(13)12-14)27(24,25)16-6-4-11-26-16/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOFDPKOGJBITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is , with a molecular weight of 492.6 g/mol. The structure features a quinoline core, which is known for its diverse biological properties, along with a thiophene ring that may contribute to its pharmacological profile.

The biological activity of N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide primarily revolves around its interactions with specific biological targets. Compounds containing quinoline and thiophene moieties are often studied for their ability to modulate various biochemical pathways, including those involved in inflammation and cancer.

Recent studies have indicated that derivatives of quinoline can act as inhibitors of key enzymes and receptors involved in disease processes. For instance, they may target protein kinases or transcription factors that play critical roles in cell signaling pathways associated with cancer progression and immune responses .

Therapeutic Applications

- Anticancer Activity : Research indicates that compounds similar to N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially useful in treating conditions such as rheumatoid arthritis or psoriasis by modulating immune responses .

- Antimicrobial Properties : There is emerging evidence that quinoline derivatives can exhibit antimicrobial activities against a range of pathogens, including bacteria and fungi .

Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated that certain modifications enhanced their cytotoxicity against breast cancer cells. The derivative with a thiophene sulfonamide group showed significant inhibition of cell growth compared to controls, suggesting that structural features play a crucial role in biological efficacy .

Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation, compounds similar to N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide were shown to reduce levels of pro-inflammatory cytokines. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting the compound's potential as an anti-inflammatory agent .

Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of quinoline derivatives found that certain compounds exhibited potent activity against Mycobacterium tuberculosis. The presence of the thiophene ring was noted to enhance the interaction with bacterial targets, leading to improved efficacy .

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

It appears that information regarding specific applications of the compound "N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide" is limited within the provided search results. However, based on the available data, we can deduce potential applications and related information:

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is identified as a research compound with the molecular formula . The PubChem database contains data related to this compound.

Thiophene Derivatives

The compound contains a thiophene ring, and compounds containing at least one thiophene ring are classified as thiophenes .

Potential Applications

While the search results do not explicitly detail the applications of "N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide", the presence of a thiophene moiety suggests potential applications in various fields due to the known pharmacological activities of pyrazole compounds . Pyrazole compounds demonstrate anti-inflammatory, antipyretic, analgesic, and anticancer properties .

Cyclic Nucleotide Phosphodiesterases (PDEs) as Drug Targets

Cyclic nucleotide phosphodiesterases are related to the synthesis of cyclic nucleotides . It's mentioned because it is related to drug discovery, however, the link to the target compound is not explicit from the search results.

Safety Considerations

One of the search results mentions the "TOXIN knowledge graph" which supports animal-free risk assessment, this may be useful to determine the toxicity of "N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide" .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

Key Observations :

- The target compound’s N-propyl group reduces melting point compared to simpler dialkyl oxamides (e.g., N,N'-diethyloxamide), aligning with trends in tetraalkyl derivatives .

Swelling Inhibition and Material Science

While N-propyl-N,N,N-trimethyl ammonium chloride () is a clay inhibitor, the target compound’s sulfonyl and quinoline groups may offer superior swelling prevention in polymers or hydrogels via stronger ionic or π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.